molecular formula C18H17NO5 B5285648 4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}benzoic acid

4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}benzoic acid

Cat. No.: B5285648
M. Wt: 327.3 g/mol
InChI Key: IVUYPNUFWGRCKV-UHFFFAOYSA-N
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Description

4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}benzoic acid is an organic compound that features a benzodioxin ring system

Properties

IUPAC Name

4-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-17(19-13-7-5-12(6-8-13)18(21)22)10-9-14-11-23-15-3-1-2-4-16(15)24-14/h1-8,14H,9-11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUYPNUFWGRCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}benzoic acid typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.

    Acylation: The benzodioxin derivative is then acylated using propanoyl chloride in the presence of a base such as pyridine to form 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl chloride.

    Amidation: The acyl chloride is reacted with 4-aminobenzoic acid in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the benzoic acid moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The benzodioxin ring system is known to interact with biological macromolecules, making it a candidate for drug development.

Medicine

Medicinally, compounds containing the benzodioxin moiety have shown promise in the treatment of various diseases. Research may focus on the development of new pharmaceuticals that leverage the unique properties of this compound.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of 4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}benzoic acid would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzodioxin ring system can interact with various molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.

    1,4-Benzodioxin-2-carboxylic acid: Used in organic synthesis and as a building block for more complex molecules.

    1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea: Explored for its potential as an enzyme inhibitor.

Uniqueness

4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}benzoic acid is unique due to the combination of the benzodioxin ring with the benzoic acid moiety. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

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